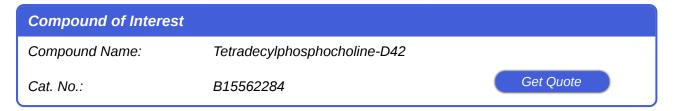


In-Depth Technical Guide to the Physical Properties of Deuterated Tetradecylphosphocholine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated n-tetradecylphosphocholine, also known as Fos-Choline-14-d42, is a zwitterionic detergent crucial for the structural and functional analysis of membrane proteins. Its utility, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy, stems from the substitution of hydrogen atoms with deuterium. This isotopic labeling minimizes solvent-derived signals in ¹H-NMR spectra, thereby enhancing the resolution and clarity of the protein's signals.[1] This technical guide provides a comprehensive overview of the essential physical properties of deuterated tetradecylphosphocholine, detailed experimental protocols for their determination, and a workflow for its application in membrane protein studies.

Core Physical and Chemical Properties

Deuterated tetradecylphosphocholine shares similar physicochemical behaviors with its non-deuterated counterpart, n-tetradecylphosphocholine. These properties are fundamental to its function as a membrane mimetic.



Property	Value
Synonyms	n-Tetradecylphosphocholine-d42, Fos-Choline- 14-d42
Molecular Formula	C19D42NO4P
Formula Weight	Approximately 379.5 g/mol (non-deuterated)
Appearance	White crystalline powder
Purity	≥ 99% (by HPLC analysis)
Solubility (non-deuterated)	DMF: 15 mg/ml, DMSO: 15 mg/ml, Ethanol: 15 mg/ml, PBS (pH 7.2): 25 mg/ml[2]

Micellar Properties

Above a certain concentration in aqueous solution, known as the critical micelle concentration (CMC), individual detergent molecules self-assemble into spherical or ellipsoidal structures called micelles. These micelles create a hydrophobic core that can solubilize membrane proteins, mimicking their native lipid bilayer environment.[3]

Property	Value (for non-deuterated Tetradecylphosphocholine)
Critical Micelle Concentration (CMC) in H ₂ O	~ 0.12 mM[2][4][5]
Aggregation Number (Nagg) in H ₂ O	~ 108[4][6]
Micelle Size	~ 47 kDa[4]

Experimental Protocols

Accurate determination of the micellar properties of deuterated tetradecylphosphocholine is critical for its effective use in research. Below are detailed protocols for key experiments.

Determination of Critical Micelle Concentration (CMC) using Fluorescence Spectroscopy



This method utilizes a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH) or Nile Red, whose fluorescence quantum yield increases significantly when it partitions from an aqueous environment into the hydrophobic core of micelles.[1][7]

Materials:

- Deuterated tetradecylphosphocholine
- Fluorescent probe stock solution (e.g., 10 mM DPH in THF or Nile Red in a suitable organic solvent)
- · High-purity water
- Spectrofluorometer
- · Quartz cuvettes (1 cm path length)
- · Volumetric flasks and pipettes

Procedure:

- Prepare a series of aqueous solutions of deuterated tetradecylphosphocholine with varying concentrations, bracketing the expected CMC (e.g., from 0.01 mM to 1 mM).
- To each detergent solution in a separate tube, add a small aliquot of the fluorescent probe stock solution to achieve a final probe concentration in the low micromolar range (e.g., 1 μl of 10 mM DPH to 2 ml of detergent solution).[7]
- Incubate the solutions in the dark at room temperature for at least 30 minutes to allow for equilibration of the probe with any micelles.[7]
- Measure the fluorescence intensity of each sample using a spectrofluorometer. For DPH, the
 excitation wavelength is typically 358 nm and the emission wavelength is 430 nm.[7] For Nile
 Red, the excitation and emission wavelengths are in the ranges of 550-590 nm and 600-700
 nm, respectively.[1]
- Plot the fluorescence intensity as a function of the detergent concentration.



 The CMC is determined as the concentration at the intersection of two linear fits to the data points: one for the pre-micellar region (low detergent concentration with a shallow slope) and one for the micellar region (where fluorescence intensity rapidly increases with detergent concentration).[7]

Determination of Micelle Aggregation Number using Static Light Scattering

Static Light Scattering (SLS) is a powerful technique for determining the weight-averaged molecular weight of macromolecules and assemblies, such as micelles, in solution. From the molecular weight of the micelle and the monomer, the aggregation number can be calculated.

Materials:

- Deuterated tetradecylphosphocholine
- High-purity, filtered (0.22 μm) buffer solution
- Static Light Scattering instrument with a laser source
- Scintillation vials or other suitable dust-free sample containers

Procedure:

- Prepare a series of deuterated tetradecylphosphocholine solutions in the filtered buffer at concentrations well above the CMC.
- Ensure all solutions are free of dust and other particulates by filtering or centrifugation, as these can significantly interfere with light scattering measurements.
- Measure the intensity of the scattered light from each sample at multiple angles.
- Use the appropriate light scattering theory (e.g., Zimm plot, Debye plot) to extrapolate the scattered light intensity to zero angle and zero concentration. This allows for the determination of the weight-averaged molecular weight (Mw) of the micelles.
- The aggregation number (Nagg) is then calculated using the following equation:

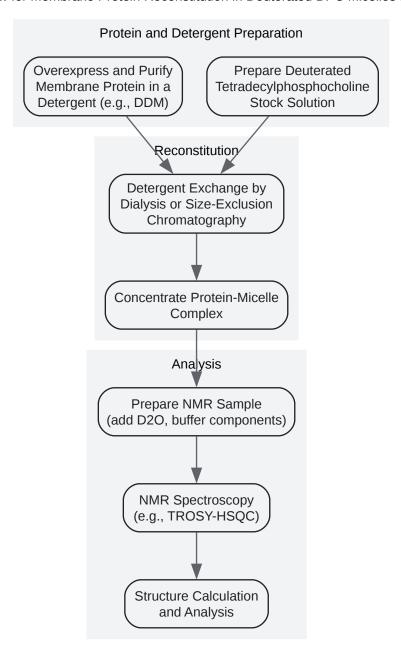


Nagg = (Mw of micelle) / (Mw of detergent monomer)

Application in Membrane Protein Research: A Workflow

Deuterated tetradecylphosphocholine is instrumental in the structural determination of membrane proteins by solution NMR. The following workflow outlines the key steps for reconstituting a membrane protein into deuterated DPC micelles for NMR analysis.

Workflow for Membrane Protein Reconstitution in Deuterated DPC Micelles for NMR





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Caption: Workflow for Membrane Protein Reconstitution.

Conclusion

Deuterated tetradecylphosphocholine is an indispensable tool for researchers in structural biology and drug development. Its well-defined physical and micellar properties, coupled with its isotopic labeling, provide an ideal membrane-mimetic environment for high-resolution studies of membrane proteins. The experimental protocols and workflow detailed in this guide offer a practical framework for the effective utilization of this critical detergent in advancing our understanding of membrane protein structure and function.

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